Dichloromethyl(octyl)silane
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Overview
Description
Dichloromethyl(octyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a dichloromethyl group and an octyl group. This compound is part of the broader class of chlorosilanes, which are widely used in various industrial and research applications due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloromethyl(octyl)silane can be synthesized through the reaction of octylsilane with dichloromethylsilane under controlled conditions. The reaction typically involves the use of a catalyst, such as platinum or palladium, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, often under anhydrous conditions to prevent hydrolysis of the chlorosilane groups.
Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of octylsilane followed by the introduction of a dichloromethyl group. This process is typically conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water or moisture, this compound hydrolyzes to form silanols and hydrochloric acid.
Polymerization: This compound can participate in polymerization reactions to form polysiloxanes, which are valuable in the production of silicone-based materials.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Catalysts: Platinum, palladium.
Conditions: Anhydrous, inert atmosphere, controlled temperature.
Major Products:
Silanols: Formed through hydrolysis.
Polysiloxanes: Formed through polymerization.
Scientific Research Applications
Dichloromethyl(octyl)silane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and the development of biosensors.
Medicine: Utilized in the formulation of drug delivery systems and medical devices.
Industry: Applied in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of dichloromethyl(octyl)silane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo nucleophilic substitution, leading to the formation of new silicon-oxygen or silicon-nitrogen bonds. The compound’s reactivity is influenced by the presence of the octyl group, which can affect the steric and electronic properties of the molecule.
Comparison with Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the octyl group.
Dichlorodimethylsilane: Contains two methyl groups instead of an octyl group.
Chlorodimethylsilane: Contains one chlorine and two methyl groups.
Uniqueness: Dichloromethyl(octyl)silane is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties and influences the compound’s reactivity and applications. This makes it particularly valuable in applications requiring surface modification and the creation of hydrophobic coatings.
Properties
IUPAC Name |
dichloromethyl(octyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20Cl2Si/c1-2-3-4-5-6-7-8-12-9(10)11/h9H,2-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDXPHRZLYCGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[SiH2]C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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